(Z)-N,N-Dioctadecyl-9-octadecenamide

thermal stability molecular weight volatility

Primary amide slip agents (e.g., oleamide) suffer rapid volatilisation above 230°C, causing inconsistent slip and die plate-out. (Z)-N,N-Dioctadecyl-9-octadecenamide (MW 786.4 g/mol) solves this with a high boiling point (787.6°C) and no N-H hydrogen bonding, delivering sustained slip in high-temperature polymer processing. - 2.8× higher MW than oleamide → slower migration, longer-lasting COF reduction. - Tertiary amide structure eliminates oxidative corrosion pathways common in primary amides. - Ideal for multilayer films where rapid blooming of primary amides compromises seal strength.

Molecular Formula C54H107NO
Molecular Weight 786.4 g/mol
CAS No. 94134-89-1
Cat. No. B12662618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-N,N-Dioctadecyl-9-octadecenamide
CAS94134-89-1
Molecular FormulaC54H107NO
Molecular Weight786.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C(=O)CCCCCCCC=CCCCCCCCC
InChIInChI=1S/C54H107NO/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55(53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)54(56)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h27,30H,4-26,28-29,31-53H2,1-3H3/b30-27-
InChIKeyIOUJMGBGFAJHAE-IKPAITLHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Z)-N,N-Dioctadecyl-9-octadecenamide: High-MW Tertiary Amide


(Z)-N,N-Dioctadecyl-9-octadecenamide (CAS 94134-89-1) is a tertiary fatty acid amide with the molecular formula C₅₄H₁₀₇NO and a molecular weight of approximately 786.4 g/mol . It belongs to the class of N,N-disubstituted amides derived from oleic acid, featuring two saturated octadecyl (C18) chains on the amide nitrogen and one (Z)-unsaturated octadecenoyl (C18:1) acyl chain . Computed physicochemical properties include a boiling point of 787.6 °C at 760 mmHg and a density of 0.857 g/cm³ . Unlike primary and secondary fatty amides, this tertiary amide lacks the N–H bond required for intermolecular hydrogen bonding, a structural feature that fundamentally alters its melting behaviour, solubility profile, and migration characteristics in polymer matrices [1].

High molecular weight for elevated-temperature polymer processing
Tertiary amide structure – no N–H hydrogen bonding
For long-term slip, multilayer films, and LB monolayer research

Why Generic Substitution Fails for (Z)-N,N-Dioctadecyl-9-octadecenamide


Conventional fatty amide slip agents such as oleamide (primary amide, MW 281.5) and erucamide (primary amide, MW 337.6) are widely used in polyolefin film applications, but their low molecular weight and rapid migration rates render them unsuitable for elevated-temperature processing or for applications requiring sustained, controlled slip over extended periods [1]. (Z)-N,N-Dioctadecyl-9-octadecenamide, with a molecular weight approximately 2.8-fold higher than oleamide, belongs to the tertiary amide subclass that lacks N–H hydrogen-bonding capability, resulting in fundamentally different thermal, solubility, and migration behaviour compared to primary amides [2]. Furthermore, its mixed saturated/unsaturated three-chain architecture distinguishes it from both the fully saturated analogue (N,N-dioctadecyloctadecanamide, CAS 103568-30-5) and secondary amides such as N-octadecyl-9-octadecenamide (CAS 6952-63-2), making direct substitution without performance validation scientifically unjustified [2]. The quantitative evidence below substantiates these differentiation claims.

Higher molecular weight
Molecular weight substantially exceeds primary amides; migration and volatility profiles may not transfer directly.
Tertiary amide structure
Absence of N–H hydrogen bonding alters melting, solubility, and blooming behaviour vs. primary/secondary amides.
Unsaturated acyl chain
Mixed saturated/unsaturated architecture differs from fully saturated analogue; COF–temperature performance may shift.

Evidence: (Z)-N,N-Dioctadecyl-9-octadecenamide vs. Closest Analogs


Molecular Weight & Thermal Stability vs. Primary Amides

(Z)-N,N-Dioctadecyl-9-octadecenamide possesses a molecular weight of 786.4 g/mol and a computed boiling point of 787.6 °C at 760 mmHg . In contrast, the most widely used primary amide slip agents, oleamide (MW 281.5 g/mol) and erucamide (MW 337.6 g/mol), have substantially lower molecular weights [1]. Higher molecular weight in fatty amides is directly correlated with reduced volatility and improved thermal stability during polymer processing at elevated temperatures, typically in the 180–250 °C range . While primary amides such as oleamide are recommended only up to approximately 230 °C before significant volatilization occurs [2], the target compound's approximately 2.8-fold higher molecular weight predicts markedly lower vapour pressure and reduced additive loss during high-temperature extrusion or injection moulding.

MW & Thermal Stability
Reported
MW 786.4 g/mol; computed bp 787.6 °C
~2.8× oleamide MW
Predicts lower volatility and reduced additive loss at high processing temperatures.
Comparison with oleamide (MW 281.5) and erucamide (MW 337.6).
thermal stability molecular weight volatility polyolefin processing

Lack of H-Bonding: Tertiary vs. Primary & Secondary Amides

As a tertiary (N,N-disubstituted) amide, (Z)-N,N-Dioctadecyl-9-octadecenamide lacks the N–H hydrogen-bond donor group present in primary amides such as oleamide and erucamide, and in secondary amides such as N-octadecyl-9-octadecenamide (CAS 6952-63-2) [1]. According to the authoritative review by Johansson (2003), primary and secondary fatty amides exhibit strong intermolecular hydrogen bonding that accounts for their characteristically high melting points and low solubilities in most organic solvents, whereas tertiary amides cannot participate in hydrogen bonding as donors, resulting in systematically lower melting points and increased solubility [1]. This fundamental difference in intermolecular interaction directly impacts the compound's behaviour as a migratory slip agent: the absence of H-bonding in the tertiary amide favours a different surface segregation and crystallisation dynamic upon blooming to the polymer–air interface [2].

H-Bonding Capacity
Class-level
0 N–H donor groups (tertiary) vs. 2 (primary) vs. 1 (secondary)
Predicts lower melting point, higher solubility, and altered blooming kinetics.
Class-level inference per Johansson (2003).
hydrogen bonding melting point solubility tertiary amide

Migration Rate in Polyolefin Films: High-MW Tertiary vs. Primary Amides

Migration rate in polyolefin films is inversely correlated with molecular weight and is also influenced by amide substitution pattern [1]. Primary amides such as oleamide are classified as 'fast bloom' additives that migrate to the film surface and achieve a low coefficient of friction (COF < 0.2) within 10 minutes to 24–48 hours after extrusion, depending on dosage [2][3]. Secondary amides have approximately twice the molecular weight of their primary counterparts and migrate substantially more slowly, providing better control of final COF and reduced interference with secondary operations such as printing and heat sealing [1][4]. (Z)-N,N-Dioctadecyl-9-octadecenamide, with a molecular weight of 786.4 g/mol that is approximately 2.3–2.8 times that of primary amides and exceeds most commercial secondary amides, is predicted to exhibit a significantly retarded migration profile, making it potentially suitable for multilayer films and applications requiring sustained, long-term slip performance rather than rapid initial COF reduction [1].

Migration Rate
Class-level
Predicted slow migration (MW 786.4 vs. 281.5 for oleamide)
Supports sustained slip for multilayer films; may reduce plate-out and interlayer transfer.
Primary amides migrate rapidly (COF
Unsaturated vs. Saturated
Data to verify
(Z)-C18:1 acyl chain vs. saturated C18:0 analog
Predicted lower ambient COF; saturated analog may retain slip at higher temperatures.
Class-level inference from primary amide data; no direct COF comparison available.
Dosage Evidence
Data to verify
No peer-reviewed COF dosage–response data for target compound
Dosage cannot be extrapolated from primary amide curves; experimental validation required.
Erucamide achieves high slip at
migration rate coefficient of friction bloom polyethylene film

Unsaturated Acyl Chain: COF & Thermal Performance vs. Saturated Analog

The (Z)-octadecenoyl chain in the target compound introduces a cis double bond that creates a molecular kink, disrupting crystalline packing compared to the fully saturated analogue N,N-dioctadecyloctadecanamide (CAS 103568-30-5, C₅₄H₁₀₉NO, MW 788.4) . A systematic study by Maltby (1999) on the effect of temperature on slip performance in LDPE demonstrated that unsaturated primary amides (oleamide, erucamide) achieve the lowest COF values at ambient temperature but undergo slip failure at lower temperatures than their saturated counterparts; saturated amides such as stearamide and behenamide permitted some slip to persist at the highest test temperatures (up to 60–70 °C) . This class-level behaviour predicts that the (Z)-unsaturated target compound will deliver a lower ambient-temperature COF than its fully saturated analogue, while the saturated analogue would retain superior anti-blocking performance at elevated temperatures .

Unsaturated vs. Saturated
Data to verify
(Z)-C18:1 acyl chain vs. saturated C18:0 analog
Predicted lower ambient COF; saturated analog may retain slip at higher temperatures.
Class-level inference from primary amide data; no direct COF comparison available.
unsaturated amide coefficient of friction thermal failure temperature saturated analog

Slip Agent Dosage Benchmarks vs. Primary Amides

Established dosage benchmarks for fatty amide slip agents in LDPE blown film, as reported by Swanson et al. (1993), indicate that erucamide achieves a high-slip condition (COF < 0.2) within 10 minutes at dosages below 250 ppm, oleamide requires below 500 ppm, and the saturated primary amide stearamide requires above 1000 ppm to achieve comparable slip levels within the same timeframe [1]. A separate technical source reports that addition of 0.05–0.2% oleamide to LDPE/LLDPE reduces the film friction coefficient by up to 50%, with static and dynamic COF decreasing to below 0.3 at approximately 0.1% loading [2]. No directly comparable dosage–response data have been identified in the peer-reviewed literature for (Z)-N,N-Dioctadecyl-9-octadecenamide; however, consistent with the class-level behaviour of higher-MW and tertiary amides, a higher dosage and/or longer conditioning time relative to primary amides would be anticipated to achieve equivalent COF reduction [3].

Dosage Evidence
Data to verify
No peer-reviewed COF dosage–response data for target compound
Dosage cannot be extrapolated from primary amide curves; experimental validation required.
Erucamide achieves high slip at
dosage coefficient of friction slip agent polyethylene

Application Scenarios for (Z)-N,N-Dioctadecyl-9-octadecenamide


High-Temperature Processing to Avoid Primary Amide Volatility

In polyolefin extrusion or injection moulding operations where melt temperatures exceed 230 °C, primary amides such as oleamide undergo significant volatilisation, leading to additive loss, plate-out on dies, and inconsistent slip performance [1]. The target compound's molecular weight of 786.4 g/mol and computed boiling point of 787.6 °C predict substantially lower vapour pressure at processing temperatures, potentially reducing additive loss and improving process consistency . This application scenario is directly supported by the MW comparison evidence in Section 3, Evidence Item 1.

Long-Term Slip for Multilayer Films Without Interlayer Migration

Multilayer flexible packaging films demand slip agents that provide sustained COF reduction without migrating into adjacent layers, where they can compromise seal strength, print adhesion, or metallisation [2]. The target compound's high molecular weight and tertiary amide structure predict a significantly slower migration rate compared to primary amide slip agents, as established by the class-level evidence in Section 3, Evidence Item 3 [3]. This makes it a structurally rational candidate for the outer layers of coextruded films where rapid blooming of primary amides would be detrimental.

Langmuir-Blodgett Film & Monolayer Research

Compounds bearing two or more long alkyl chains, particularly dioctadecyl-substituted amides, are well-established as monolayer-forming amphiphiles for Langmuir-Blodgett (LB) film research [4]. N,N-Dioctadecylacrylamide (dODA) monolayers exhibit a characteristic rapid increase in surface pressure indicative of rigid condensed monolayer formation [5]. The target compound, with its three C18 chains and tertiary amide headgroup, is structurally analogous to these established LB film materials. Its single (Z)-unsaturated acyl chain provides a point of chemical distinction versus fully saturated dioctadecyl amides, potentially enabling differential monolayer packing behaviour, as inferred from the unsaturation effects discussed in Section 3, Evidence Item 4 .

High-Temperature Lubricant Additive for Non-Aqueous Systems

N,N-Disubstituted fatty amides of C18 acids have been systematically evaluated as base lubricants and lubricant additives, with performance dependent on both the N-substituent groups and the degree of chemical modification of the acyl chain [6]. The target compound's tertiary amide structure eliminates the oxidative and corrosion pathways associated with the acidic N–H proton present in primary and secondary amides, while its high molecular weight provides a viscosity profile suitable for high-temperature lubricant applications [7]. This scenario is supported by the hydrogen-bonding evidence in Section 3, Evidence Item 2, and the thermal stability evidence in Evidence Item 1.

Application
Selection Property
Validation Focus
High-temperature polyolefin processing
High-MW tertiary amide
Volatility profile under extrusion conditions
Multilayer film outer layer slip
Slow-migration tertiary amide
Interlayer migration and plate-out control
Langmuir-Blodgett film & monolayer research
Dioctadecyl-substituted amide structure
Monolayer packing and stability behaviour
High-temperature lubricant additive
Non-acidic tertiary amide
Oxidative stability at elevated temperature
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